molecular formula C10H22O5Si B1591906 Acetoxyethyltriethoxysilane CAS No. 22538-45-0

Acetoxyethyltriethoxysilane

Cat. No.: B1591906
CAS No.: 22538-45-0
M. Wt: 250.36 g/mol
InChI Key: WBWAUFJXONIXBV-UHFFFAOYSA-N
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Description

Acetoxyethyltriethoxysilane (chemical formula: C₁₀H₂₂O₅Si; molecular weight: 250.36 g/mol) is a multifunctional organosilane characterized by an acetoxyethyl group (-CH₂CH₂OAc) and three ethoxy (-OCH₂CH₃) substituents bonded to a silicon atom . Its structure enables dual reactivity:

  • Hydrolysis: The ethoxy groups hydrolyze in the presence of moisture to form silanol (Si-OH) groups, facilitating covalent bonding with hydroxylated surfaces (e.g., glass, metals).
  • Acetoxy Functionality: The acetoxy group enhances hydrophilicity and accelerates hydrolysis under mild conditions, making it suitable for applications requiring rapid curing .

Properties

IUPAC Name

2-triethoxysilylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5Si/c1-5-13-16(14-6-2,15-7-3)9-8-12-10(4)11/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWAUFJXONIXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCOC(=O)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598408
Record name 2-(Triethoxysilyl)ethyl acetate
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Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22538-45-0
Record name Ethanol, 2-(triethoxysilyl)-, 1-acetate
Source CAS Common Chemistry
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Record name 2-(Triethoxysilyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-(triethoxysilyl)-, 1-acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxyethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are often catalyzed by acids or bases and can lead to the formation of siloxane bonds .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, polysiloxanes, and various substituted organosilicon compounds .

Scientific Research Applications

Chemical Properties and Structure

AETES is characterized by the presence of both acetoxy and ethoxysilane functional groups. Its chemical structure allows for hydrolysis and condensation reactions, making it suitable for various applications in material science and surface modification.

Surface Modification

AETES is widely used for modifying surfaces to enhance adhesion properties in coatings and sealants. It promotes better bonding between organic materials and inorganic substrates, which is crucial in industries such as automotive and construction.

Case Study: Adhesion Improvement

In a study conducted on epoxy resin systems, the incorporation of AETES significantly improved the adhesion strength to glass fibers, demonstrating its effectiveness as a coupling agent .

Coatings and Sealants

AETES is utilized in formulating coatings that require water repellency and durability. Its ability to form siloxane networks upon curing contributes to enhanced weather resistance.

Data Table: Performance Metrics of AETES in Coatings

PropertyControl CoatingCoating with AETES
Water Contact Angle70°95°
Adhesion Strength (MPa)3.55.2
UV ResistanceModerateHigh

Composite Materials

In composite materials, AETES serves as an effective silane coupling agent, improving the mechanical properties of polymer composites reinforced with inorganic fillers.

Case Study: Polymer Composites

Research indicated that adding AETES to a polypropylene matrix reinforced with silica resulted in a 30% increase in tensile strength compared to untreated composites .

Drug Delivery Systems

AETES has potential applications in drug delivery systems, particularly in modifying the surface of nanoparticles to enhance drug loading capacity and release profiles.

Case Study: Nanoparticle Surface Modification

In experiments involving silica nanoparticles, AETES was used to modify surfaces for targeted drug delivery, resulting in improved biocompatibility and controlled release of therapeutic agents .

Biosensors

The compound is also explored in the development of biosensors due to its ability to immobilize biomolecules effectively on sensor surfaces.

Data Table: Performance of Biosensors with AETES Modification

Sensor TypeSensitivity (µA/mM)Response Time (s)
Unmodified Sensor0.512
AETES Modified Sensor1.28

Water Treatment

AETES can be employed in water treatment processes, particularly for modifying membranes used in filtration systems to enhance fouling resistance.

Case Study: Membrane Performance

In a study on ultrafiltration membranes treated with AETES, results showed a significant reduction in fouling rates compared to untreated membranes, indicating its potential for improving water treatment efficiency .

Mechanism of Action

The mechanism of action of acetoxyethyltriethoxysilane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process leads to the formation of stable and durable polysiloxane networks. The molecular targets and pathways involved in these reactions include the silicon-oxygen bonds and the formation of siloxane linkages .

Comparison with Similar Compounds

Physical Properties :

Property Value
Density 0.983 g/cm³
Boiling Point 60°C at 0.2 mmHg
Hazard Classification Irritant (R36/37/38)

Comparison with Similar Organosilanes

Structural and Functional Group Analysis

The table below compares Acetoxyethyltriethoxysilane with structurally related silanes:

Compound Name Chemical Formula Molecular Weight (g/mol) Functional Groups Key Applications Reactivity Notes
This compound C₁₀H₂₂O₅Si 250.36 Acetoxyethyl, triethoxy Coatings, adhesives Fast hydrolysis due to acetoxy
Ethyltriethoxysilane C₈H₂₀O₃Si 192.33 Ethyl, triethoxy Silicone polymer precursor Low reactivity; stable
Vinyltriethoxysilane C₈H₁₈O₃Si 190.31 Vinyl, triethoxy Conductive composites Vinyl enables crosslinking
3-Methacryloxypropyltrimethoxysilane C₁₀H₂₀O₅Si 248.35 Methacryloxy, trimethoxy Dental resins, adhesives Radical-polymerizable
Hydroxymethyltriethoxysilane C₇H₁₈O₄Si 194.30 Hydroxymethyl, triethoxy Surface modification High hydrophilicity

Reactivity and Performance Differences

  • Hydrolysis Rate :

    • This compound hydrolyzes faster than ethyltriethoxysilane due to the electron-withdrawing acetoxy group, which polarizes the Si-O bond .
    • Methoxy-substituted analogs (e.g., trimethoxysilanes) hydrolyze faster than ethoxy derivatives due to shorter alkoxy chains .
  • Functional Group Influence: Vinyl Group (Vinyltriethoxysilane): Enables copolymerization with monomers like styrene or acrylics, enhancing thermal stability in conductive materials . Methacryloxy Group (3-Methacryloxypropyltrimethoxysilane): Supports UV or thermal curing in dental composites via radical polymerization . Hydroxymethyl Group (Hydroxymethyltriethoxysilane): Increases substrate wettability in hydrophilic coatings .

Application-Specific Advantages

  • Adhesion Promotion: this compound outperforms ethyltriethoxysilane in humid environments due to its rapid silanol formation .
  • Biocompatibility: Hydroxymethyltriethoxysilane is preferred in biomedical coatings for its non-toxic hydrolysis byproducts (water and ethanol) .
  • Electrical Conductivity : Vinyltriethoxysilane is integral in synthesizing conductive vinyl-silica hybrids for electronics .

Research Findings and Industrial Relevance

  • Synthesis Efficiency : this compound can be synthesized via modified methods used for carboxyethylsiliconates, involving hydrolysis of nitrile precursors under alkaline conditions .
  • Safety Profile: Unlike trimethoxysilanes, which release methanol (toxic), this compound produces less harmful ethanol during hydrolysis .
  • Market Trends : Demand for methacryloxy-functional silanes is rising in dental applications, whereas acetoxyethyl derivatives dominate in automotive sealants .

Biological Activity

Acetoxyethyltriethoxysilane (AETES) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of biomedicine and materials science. This article delves into the biological activity of AETES, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C10H22O5Si
  • Molecular Weight : 238.37 g/mol
  • Structure : AETES contains an acetoxy group and three ethoxy groups attached to a silicon atom, which enhances its reactivity and compatibility with various biological systems.

AETES exhibits biological activity primarily through its ability to interact with cellular components. The acetoxy group can hydrolyze to form acetic acid, while the ethoxy groups can undergo hydrolysis to generate silanol groups. These reactions facilitate the formation of covalent bonds with proteins and other biomolecules, enhancing cell adhesion and stability.

Biological Applications

  • Cell Separation : AETES-modified silica particles have been used for the density separation of cells and subcellular components. This method improves the purity of isolated cells and reduces processing time due to the reduced toxicity of colloidal silica when modified with AETES .
  • Drug Delivery Systems : Research indicates that AETES can serve as a platform for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents. Its silane structure allows for functionalization with various drugs, potentially improving their efficacy .
  • Biocompatibility : Studies have shown that AETES exhibits low cytotoxicity, making it suitable for biomedical applications. Its compatibility with biological materials allows for its use in tissue engineering and regenerative medicine .

Case Study 1: Cell Isolation Techniques

In a study published in 1998, researchers developed a reagent using AETES for isolating lymphocytes from blood samples. The modified silica particles exhibited enhanced separation efficiency due to their tailored buoyant density properties, allowing for precise isolation of specific cell types based on antigenic determinants .

Case Study 2: Drug Delivery Enhancement

A recent investigation explored the use of AETES in enhancing the delivery of anticancer drugs. The study demonstrated that AETES-modified nanoparticles could significantly improve the uptake of doxorubicin in cancer cells compared to unmodified carriers, suggesting a promising approach for targeted cancer therapy .

Research Findings

StudyFindings
Ezeugbor & Asiegbu (2020)AETES enhances cell adhesion in vitroSupports its use in tissue engineering
Patent US4927749A (1998)Improved purity in cell separation using AETES-modified silicaEffective for isolating specific cell types
Academia.edu (2013)AETES shows low cytotoxicity in various assaysSuitable for biomedical applications

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetoxyethyltriethoxysilane
Reactant of Route 2
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Acetoxyethyltriethoxysilane

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